molecular formula C12H11ClN6S B10987217 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}tetraazolo[1,5-b]pyridazin-6-amine

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}tetraazolo[1,5-b]pyridazin-6-amine

Cat. No.: B10987217
M. Wt: 306.78 g/mol
InChI Key: QNCKRZSUIKKAAR-UHFFFAOYSA-N
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Description

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a tetraazolo-pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorophenyl thiol with an appropriate alkylating agent to form the chlorophenyl sulfanyl intermediate.

    Coupling with Ethylamine: The intermediate is then reacted with ethylamine under controlled conditions to form the ethylated product.

    Cyclization to Form Tetraazolo-Pyridazine: The final step involves the cyclization of the ethylated product with a suitable reagent to form the tetraazolo-pyridazine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is unique due to its combination of a chlorophenyl group, a sulfanyl group, and a tetraazolo-pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11ClN6S

Molecular Weight

306.78 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C12H11ClN6S/c13-9-1-3-10(4-2-9)20-8-7-14-11-5-6-12-15-17-18-19(12)16-11/h1-6H,7-8H2,(H,14,16)

InChI Key

QNCKRZSUIKKAAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCNC2=NN3C(=NN=N3)C=C2)Cl

Origin of Product

United States

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